4-oxo-4H-quinolizine-1-carbonitrile

Antibacterial Scaffold differentiation Fluoroquinolone resistance

4-Oxo-4H-quinolizine-1-carbonitrile (C₁₀H₆N₂O, MW 170.17) is a bicyclic heterocyclic scaffold with a C-1 nitrile that enables synthetic routes inaccessible from carboxylate analogs. Its oxoquinolizine core differs fundamentally from quinolone antibiotics in antibacterial activity (including activity against quinolone-resistant MRSA) and toxicity profiles. Favorable fragment metrics — logP ~1.0, zero rotatable bonds, TPSA ~44.1 Ų — combine with proof-of-concept oral in vivo efficacy (ED₅₀ 0.8–2.0 mg/kg for derivative 3ss) and validated MAO-A inhibition (IC₅₀ 25.3 µM). This building block supports fragment-based discovery, pH-sensor development, and diversified library synthesis. Order high-purity (98%) material now.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B7904439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4H-quinolizine-1-carbonitrile
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2C=C1)C#N
InChIInChI=1S/C10H6N2O/c11-7-8-4-5-10(13)12-6-2-1-3-9(8)12/h1-6H
InChIKeyODZRQKJKMQMMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4H-quinolizine-1-carbonitrile (CAS 54401-65-9): Core Scaffold Identity and Procurement-Relevant Properties


4-Oxo-4H-quinolizine-1-carbonitrile is a bicyclic heterocyclic compound (C₁₀H₆N₂O, MW 170.17) belonging to the 4H-quinolizine family. It features a fused pyridine-pyridone ring system with a carbonyl at the 4-position and a nitrile substituent at the 1-position . This scaffold was introduced as a novel chemotype to overcome bacterial resistance to fluoroquinolones, with the oxoquinolizine core demonstrating distinct activity and toxicity profiles relative to parent quinolone antibiotics . The compound serves as a versatile synthetic intermediate for constructing diversely substituted 4-oxoquinolizine derivatives with applications spanning antibacterial, antiviral, and pH-sensing domains .

Why 4-Oxo-4H-quinolizine-1-carbonitrile Cannot Be Simply Replaced by Ester or Quinolone Analogs


Substituting 4-oxo-4H-quinolizine-1-carbonitrile with its closest structural analog, ethyl 4-oxo-4H-quinolizine-1-carboxylate, introduces fundamental differences in physicochemical properties: the carbonitrile has a lower computed logP (0.8–1.17 vs. higher lipophilicity for the ester), zero rotatable bonds versus three for the ester, and a lower topological polar surface area (TPSA ~44.1 Ų) . These differences directly impact membrane permeability and solubility profiles. More critically, the nitrile at C-1 enables distinct synthetic transformations—including condensation with diketene to yield 3-acetyl-4-oxo-4H-quinolizine-1-carbonitrile—that are inaccessible from the carboxylate analog . At the class level, oxoquinolizines as a scaffold exhibit antibacterial activity and toxicity profiles distinct from their parent quinolone counterparts (e.g., ciprofloxacin), meaning that quinolone-based building blocks cannot recapitulate the biological profile of the oxoquinolizine core .

Quantitative Differentiation Evidence for 4-Oxo-4H-quinolizine-1-carbonitrile vs. Closest Analogs


Oxoquinolizine Scaffold vs. Quinolones: Distinct Activity and Toxicity Profiles

The 4H-4-oxoquinolizine scaffold (including the target compound as the unsubstituted core) exhibits distinct antibacterial activity and toxicity profiles compared to parent quinolone antibiotics. In a direct comparative study, most 4H-4-oxoquinolizine derivatives demonstrated superior in vitro activity against Gram-positive bacteria relative to ciprofloxacin and maintained susceptibility against ciprofloxacin- and methicillin-resistant S. aureus (MRSA). Specifically, the C-8 substituted analogue 3ss showed oral ED₅₀ values of 0.8, 2.0, and 1.4 mg/kg against S. aureus NCTC 10649M, S. pneumoniae ATCC 6303, and E. coli JUHL, respectively, compared to 3.0, 10.0, and 8.3 mg/kg for the quinolone-based comparator ABT-719 . Preliminary studies indicated that oxoquinolizines as a class possess distinct activity and toxicity profiles as compared with their parent quinolones .

Antibacterial Scaffold differentiation Fluoroquinolone resistance

Physicochemical Differentiation: 4-Oxo-4H-quinolizine-1-carbonitrile vs. Ethyl 4-Oxo-4H-quinolizine-1-carboxylate

The carbonitrile at C-1 confers markedly different physicochemical properties compared to the ethyl carboxylate analog. 4-Oxo-4H-quinolizine-1-carbonitrile (MW 170.17) has a computed XlogP of 0.8 and a TPSA of 44.1 Ų, with zero rotatable bonds and zero hydrogen bond donors . In contrast, ethyl 4-oxo-4H-quinolizine-1-carboxylate (MW 217.22) has a higher molecular weight, three rotatable bonds, and higher lipophilicity . The nitrile group's stronger electron-withdrawing character (σₚ Hammett constant for CN ≈ 0.66 vs. CO₂Et ≈ 0.45) further differentiates the electronic environment of the quinolizine ring, affecting reactivity at C-3 and C-8 positions .

Physicochemical properties Drug-likeness Scaffold selection

MAO-A Inhibitory Activity: Quantitative Binding Data for 4-Oxo-4H-quinolizine-1-carbonitrile

4-Oxo-4H-quinolizine-1-carbonitrile has been evaluated for inhibition of recombinant human monoamine oxidase A (MAO-A), yielding an IC₅₀ of 25,300 nM (25.3 µM) as recorded in BindingDB (BDBM50493476, CHEMBL172856) . For context, within the same assay platform, structurally distinct quinolizine derivatives have shown a wide range of MAO-A inhibitory activities (IC₅₀ from 120 nM to >90 µM) . While the target compound displays relatively weak MAO-A inhibition (IC₅₀ ~25 µM), this baseline activity profile of the unsubstituted core provides a reference point for structure-activity relationship (SAR) campaigns aimed at optimizing MAO-A or MAO-B potency through substitution at the C-3, C-8, or C-9 positions .

Monoamine oxidase inhibition MAO-A Neuropharmacology

Synthetic Differentiation: Nitrile-Directed Reactivity for 3-Substituted Derivative Synthesis

The C-1 nitrile group of 4-oxo-4H-quinolizine-1-carbonitrile enables a unique synthetic pathway unavailable to the corresponding C-1 carboxylate. Reaction of the enamine precursor α-(dimethylaminomethylene)-2-pyridineacetonitrile (Vb) with diketene affords 3-acetyl-4-oxo-4H-quinolizine-1-carbonitrile (XVb) . In contrast, the carboxylate analog (Va) reacts with diketene to yield ethyl 3-acetyl-4-oxo-4H-quinolizine-1-carboxylate (XVa), demonstrating that the nitrile is compatible with the same reaction manifold while producing electronically differentiated products . The nitrile compound also serves as a precursor to 1-cyano-3-ethoxycarbonyl-9-methoxymethyl-4-oxo-4H-quinolizine, demonstrating versatility in constructing 1,3-disubstituted quinolizine libraries .

Synthetic chemistry Derivatization Medicinal chemistry

Imino Analog pH Sensing: Rapid Cyclization/Cycloreversion for Fluorescent Probe Development

The 4-imino analog of the target compound, 4-imino-4H-quinolizine-1-carbonitrile (IMQU), undergoes ultrafast and reversible cyclization/cycloreversion reactions induced by H⁺/OH⁻, enabling its application as a pH-responsive fluorescent probe in living cells . IMQU derivatives demonstrated bright emission, large Stokes shifts, robust fatigue resistance, and superior photostability over commercially available Lyso-Tracker Red . The pKa values of IMQU derivatives correlate well with natural atomic charges at the C-1 atom, allowing rational tuning of pH sensitivity . This establishes the 4-oxo/4-imino-quinolizine-1-carbonitrile scaffold family as a versatile platform for chemical probe development distinct from classical fluorescein or rhodamine-based sensors.

pH sensing Fluorescent probes Molecular switches

Procurement Purity and Supply Chain Reliability for 4-Oxo-4H-quinolizine-1-carbonitrile

4-Oxo-4H-quinolizine-1-carbonitrile (CAS 54401-65-9) is commercially available from multiple vendors at specified purities of 95%+ to 98% . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . The compound has a well-defined molecular architecture (C₁₀H₆N₂O, exact mass 170.04808 Da) with documented SMILES (N#Cc1ccc(=O)n2ccccc12) enabling unambiguous identity verification . In contrast, more complex 4-oxoquinolizine derivatives (e.g., C-8 substituted variants) are typically not available as off-the-shelf catalog items, requiring custom synthesis .

Chemical procurement Purity specification Supply chain

Optimal Research and Procurement Scenarios for 4-Oxo-4H-quinolizine-1-carbonitrile


Antibacterial Fragment-Based Drug Discovery Targeting Quinolone-Resistant Pathogens

Leverage the 4-oxo-4H-quinolizine-1-carbonitrile core as a fragment starting point for developing next-generation antibacterial agents that overcome fluoroquinolone resistance. The scaffold's demonstrated class-level differentiation from quinolones—including activity against quinolone-resistant MRSA and distinct toxicity profiles—makes it suitable for fragment growing or linking strategies at the C-3 and C-8 positions . The oral ED₅₀ data for derivative 3ss (0.8–2.0 mg/kg) vs. ABT-719 (3.0–10.0 mg/kg) establishes proof-of-concept for in vivo efficacy .

MAO Inhibitor Lead Optimization Starting from a Ligand-Efficient Nitrile Scaffold

Use the target compound's validated but moderate MAO-A inhibitory activity (IC₅₀ = 25.3 µM) as a starting point for structure-based optimization. The low molecular weight (170.17 Da), favorable ligand efficiency metrics (zero rotatable bonds, low logP), and well-characterized binding data enable systematic SAR exploration to improve potency toward the nanomolar range observed for optimized quinolizine derivatives .

Fluorescent pH Probe Development Using the 4-Imino-Quinolizine-1-Carbonitrile Platform

Exploit the 4-imino-4H-quinolizine-1-carbonitrile scaffold for developing lysosome-targeted fluorescent pH sensors. The ultrafast and reversible H⁺/OH⁻-induced cyclization/cycloreversion enables real-time pH monitoring in living cells with superior photostability over commercial Lyso-Tracker Red . The pKa values are tunable by modifying substituents at the C-1 position, with pKa correlating to natural atomic charges at C-1 .

Rapid SAR Library Synthesis via 3-Substituted Quinolizine Derivatization

Utilize the target compound's C-1 nitrile as a synthetic handle for constructing 1,3-disubstituted 4-oxoquinolizine libraries. The established reaction with diketene to form 3-acetyl-4-oxo-4H-quinolizine-1-carbonitrile (XVb) , combined with the ability to access 1-cyano-3-ethoxycarbonyl derivatives , provides divergent synthetic routes for generating structurally diverse quinolizine analogs for biological screening.

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